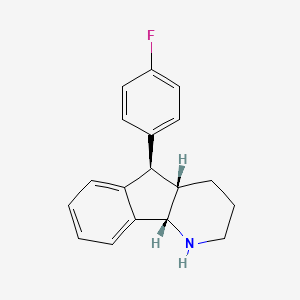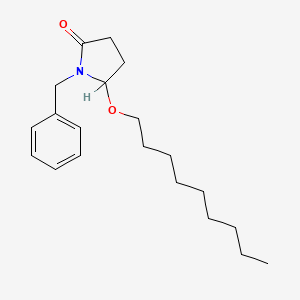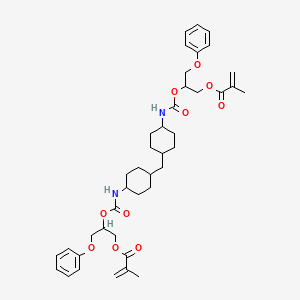
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including polymer synthesis and advanced material production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of Intermediate Compounds: The initial step involves the reaction of cyclohexanediamine with methylene diisocyanate to form a urethane intermediate.
Addition of Phenoxymethyl Groups: The intermediate is then reacted with phenoxymethyl chloride under controlled conditions to introduce the phenoxymethyl groups.
Methacrylation: Finally, the compound undergoes methacrylation using methacrylic anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics, owing to its mechanical strength and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants, offering enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate involves its interaction with molecular targets through covalent bonding. The compound’s methacrylate groups can undergo polymerization, forming cross-linked networks that contribute to its mechanical properties. Additionally, its phenoxymethyl groups can interact with various biomolecules, facilitating its use in biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A Dimethacrylate: Similar in structure but lacks the cyclohexanediyliminocarbonyloxy groups.
Ethylene Glycol Dimethacrylate: Contains ethylene glycol instead of cyclohexanediyliminocarbonyloxy groups.
Triethylene Glycol Dimethacrylate: Features triethylene glycol as the backbone.
Uniqueness
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate stands out due to its unique combination of cyclohexanediyliminocarbonyloxy and phenoxymethyl groups, which impart distinct mechanical and chemical properties. This makes it particularly suitable for applications requiring high strength, stability, and biocompatibility.
Eigenschaften
CAS-Nummer |
82088-11-7 |
|---|---|
Molekularformel |
C41H54N2O10 |
Molekulargewicht |
734.9 g/mol |
IUPAC-Name |
[2-[[4-[[4-[[1-(2-methylprop-2-enoyloxy)-3-phenoxypropan-2-yl]oxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamoyloxy]-3-phenoxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C41H54N2O10/c1-28(2)38(44)50-26-36(24-48-34-11-7-5-8-12-34)52-40(46)42-32-19-15-30(16-20-32)23-31-17-21-33(22-18-31)43-41(47)53-37(27-51-39(45)29(3)4)25-49-35-13-9-6-10-14-35/h5-14,30-33,36-37H,1,3,15-27H2,2,4H3,(H,42,46)(H,43,47) |
InChI-Schlüssel |
FQVDAWSEHNJSNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)OC(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)OC(COC4=CC=CC=C4)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



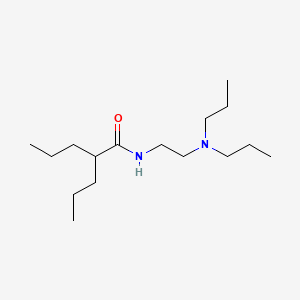


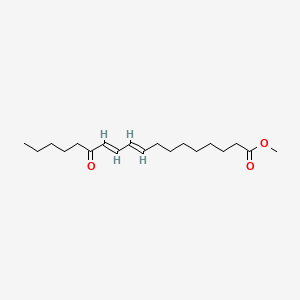

![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)

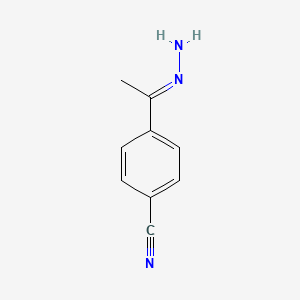
![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)

